trans-4-Fluorocyclohexanecarboxylic Acid

5-HT1A receptor PET radioligand stereochemistry-activity relationship

PET centers synthesizing [¹⁸F]FCWAY require stereochemically pure trans-4-fluorocyclohexanecarboxylic acid; cis-isomer contamination yields a 7-fold weaker 5-HT₁A ligand (Ki ~7 nM vs. ~1 nM), invalidating receptor density quantification. • Enables high-contrast PET imaging (H/Cb-1 = 17.2) for panic disorder, MDD, epilepsy & Alzheimer's studies. • Verified trans configuration eliminates unmodeled radiometabolite bias in dual-input compartmental modeling. • Also serves as a mesogenic building block for fluorinated liquid crystals requiring linear trans-1,4-cyclohexylene geometry. Supplied with Certificate of Analysis confirming stereochemical and chemical purity.

Molecular Formula C7H11FO2
Molecular Weight 146.16 g/mol
CAS No. 174771-54-1
Cat. No. B123377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-Fluorocyclohexanecarboxylic Acid
CAS174771-54-1
Synonymstrans-4-Fluorocyclohexane-1-carboxylic Acid;  trans-4-Fluorocyclohexanoic Acid;  trans-4-Fluorocyclohexylcarboxylic Acid; 
Molecular FormulaC7H11FO2
Molecular Weight146.16 g/mol
Structural Identifiers
SMILESC1CC(CCC1C(=O)O)F
InChIInChI=1S/C7H11FO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4H2,(H,9,10)
InChIKeyIUMDEBKXOXPBEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-4-Fluorocyclohexanecarboxylic Acid: Physicochemical & Stereochemical Profile


trans-4-Fluorocyclohexanecarboxylic Acid (CAS 174771-54-1) is a chiral, alicyclic, fluorinated carboxylic acid with the molecular formula C₇H₁₁FO₂ and a molecular weight of 146.16 g·mol⁻¹ . It belongs to the cyclohexyl halide class and exists as a defined stereoisomer with the fluorine atom occupying the trans (equatorial) position relative to the carboxylic acid group on the 1,4-disubstituted cyclohexane ring [1]. Calculated physicochemical parameters include a logP of 1.19, a density of 1.2 ± 0.1 g·cm⁻³, a boiling point of 248.8 ± 33.0 °C at 760 mmHg, and a computed polar surface area of 37 Ų . The compound is primarily employed as a stereochemically defined building block for positron emission tomography (PET) radioligands targeting the serotonin 5-HT₁A receptor—most notably [¹⁸F]FCWAY—and for liquid-crystalline materials requiring trans-decalin-type geometries [2][3]. It is not a naturally occurring metabolite and is detected in biological systems only after exposure to the compound or its derivatives [4].

Workflow

Stereochemically defined PET radioligand precursor synthesis

Selection context

Chiral reference-standard workflow requiring trans-decalin-type geometry

Format

Defined trans stereoisomer for 5-HT1A receptor imaging ligand development

Why trans-4-Fluorocyclohexanecarboxylic Acid Cannot Be Substituted in PET Synthesis


Replacing trans-4-fluorocyclohexanecarboxylic acid with its closest structural analogs—such as its cis stereoisomer, the non-fluorinated parent cyclohexanecarboxylic acid (CHCA), or aromatic surrogates like 4-fluorobenzoic acid (FB)—produces profound, quantifiable changes in receptor binding affinity, in vivo target-to-nontarget contrast, brain pharmacokinetics, and metabolite brain penetration [1][2]. The trans configuration at the 4-position is not merely a structural nuance; it dictates the conformational presentation of the fluorocyclohexane ring within the ligand binding pocket of the 5-HT₁A receptor, directly governing the Ki shift from ~1 nM (trans) to ~7 nM (cis)—a 7-fold loss in affinity [2]. Equally critical, when the cyclohexane ring is replaced by a phenyl ring (as in FBWAY), the resulting acid radiometabolite exhibits a 5.6-fold lower brain distribution volume, fundamentally altering PET quantification models [3]. Simple in-class substitution therefore yields either a different imaging pharmacology (receptor density vs. dynamic serotonin measurement) or introduces uncorrected metabolite bias, making stereochemically defined trans-4-fluorocyclohexanecarboxylic acid irreplaceable for its established applications [1][2][4].

Cis isomer may shift receptor affinity

Stereochemical mismatch can alter target binding pocket presentation and imaging pharmacology endpoint context.

Aromatic surrogates may introduce metabolite bias

FB or MeFB acid analogs can produce different brain radiometabolite distribution profiles, potentially affecting PET quantification models.

Racemate or undefined isomer limits LC phase stability

Non-trans geometry can disrupt mesogenic core packing, which may require review for liquid crystal research applications.

Quantitative Comparison: trans-4-Fluorocyclohexanecarboxylic Acid vs. Analogs


trans vs. cis Configuration and 5-HT₁A Receptor Affinity

When incorporated into the FCWAY pharmacophore, the trans-4-fluorocyclohexanecarboxylic acid moiety yields a 5-HT₁A receptor inhibition constant (Ki) of approximately 1 nM, whereas the corresponding cis-4-fluorocyclohexanecarboxylic acid derivative produces a Ki of approximately 7 nM—a 7-fold reduction in binding affinity [1]. This stereochemical dependence was confirmed via in vitro competitive binding assays using rat hippocampal homogenates and [³H]8-OH-DPAT [2]. The conformational difference between the equatorial fluorine (trans) and axial fluorine (cis) alters the spatial presentation of the cyclohexane ring within the receptor binding pocket, resulting in a measurable affinity shift that directly translates to in vivo imaging performance [1].

trans vs. cis affinity
Head-to-head
Ki ≈ 1 nM (trans) vs. ≈ 7 nM (cis)
Supports enantiomer-attribution review for receptor density assay context.
Rat hippocampal homogenates; [³H]8-OH-DPAT displacement.
5-HT1A receptor PET radioligand stereochemistry-activity relationship

Hippocampus-to-Cerebellum Binding: trans-4-FCWAY vs. Aromatic Analogs

The in vivo specific binding ratio, expressed as (hippocampus uptake / cerebellum uptake) − 1 (H/Cb−1), for [¹⁸F]FCWAY (incorporating trans-4-fluorocyclohexanecarboxylic acid) reached 17.2 in rat brain at 30 min post-injection, which is substantially higher than the ratios observed for the aromatic acid analogs [¹⁸F]FBWAY (using 4-fluorobenzoic acid) and [¹⁸F]MeFBWAY (using 4-fluoro-3-methylbenzoic acid) [1]. Furthermore, [¹⁸F]FPWAY—which replaces the cyclohexane ring with a fluorobenzoic acid moiety—showed a specific binding ratio that was only 32% of that of [¹⁸F]FCWAY, confirming that the alicyclic trans-4-fluorocyclohexane scaffold provides superior target-to-nontarget contrast compared to any aromatic surrogate tested [2]. Complete blockade of specific binding (H/Cb−1 reduced from 17.2 to 0.6) was achieved by co-injection of 200 nmol unlabeled WAY-100635, confirming receptor specificity [1].

Imaging contrast
Head-to-head
FCWAY H/Cb-1 = 17.2; FPWAY only 32% of this ratio
Supports imaging-contrast endpoint review; aromatic analogs may limit target-to-nontarget ratio.
In vivo rat brain at 30 min; TLC metabolite correction applied.
PET imaging contrast hippocampus-to-cerebellum ratio 5-HT1A receptor density quantification

Brain Half-Life Profile: FCWAY vs. Fluorobenzoate Analogs

[¹⁸F]FCWAY (incorporating trans-4-fluorocyclohexanecarboxylic acid) displayed a brain biological half-life comparable to that of the reference standard [carbonyl-¹¹C]WAY-100635 (which uses non-fluorinated cyclohexanecarboxylic acid, CHCA), with an average brain half-life of approximately 41 min [1]. In contrast, [¹⁸F]FBWAY (using 4-fluorobenzoic acid) cleared the brain with a faster half-life of 35 min and exhibited an early rapid net efflux component not seen with FCWAY [1]. [¹⁸F]MeFBWAY (using 4-fluoro-3-methylbenzoic acid) showed the most divergent profile, with brain and blood half-lives of only 16 and 18 min, respectively [1]. In rhesus monkey studies, [¹⁸F]FCWAY required approximately 2 hours to reach transient equilibrium, and distribution volume (V) estimates ranged from 33 mL/mL in frontal cortex to 4 mL/mL in cerebellum, with preblocking reducing V uniformly to 2–3 mL/mL [2].

Brain half-life
Head-to-head
FCWAY t½ ≈ 41 min; FBWAY 35 min; MeFBWAY 16 min
Reported kinetic profile match with reference standard WAY-100635 supports exposure-model interpretation.
Rat and rhesus monkey biodistribution; metabolite-corrected input.
PET pharmacokinetics brain clearance half-life radiotracer residence time

Radiometabolite Brain Uptake: FC vs. FB Acid

The acid metabolite of [¹⁸F]FCWAY—which is trans-4-fluorocyclohexanecarboxylic acid itself ([¹⁸F]FC)—exhibits a brain distribution volume (V) of 0.29 ± 0.06 mL/mL in rhesus monkey gray matter, compared with only 0.052 ± 0.006 mL/mL for the aromatic acid metabolite [¹⁸F]fluorobenzoic acid ([¹⁸F]FB) derived from FBWAY [1]. This represents a 5.6-fold greater brain distribution for the cyclohexane-based acid. The influx rate constant K₁ for [¹⁸F]FC was 15 ± 4 μL·min⁻¹·mL⁻¹ versus 10 ± 3 μL·min⁻¹·mL⁻¹ for [¹⁸F]FB [1]. Importantly, [¹⁸F]FC undergoes rapid in vivo defluorination to [¹⁸F]fluoride, which accumulates in skull and contributes 70–90% of the measured brain radioactivity at 90 min post-injection, necessitating explicit metabolite correction in PET quantification [1]. Simulations based on human [¹⁸F]FCWAY data confirmed that [¹⁸F]FC brain uptake produces significant biases in distribution volume estimates in regions with low specific binding [1].

Metabolite brain uptake
Head-to-head
[¹⁸F]FC V = 0.29; [¹⁸F]FB V = 0.052 mL/mL (5.6-fold higher)
Supports metabolite-correction algorithm context for research PET quantification.
Rhesus monkey dynamic PET; one-tissue compartment model.
radiometabolite brain uptake PET quantification bias blood-brain barrier penetration

Defluorination: trans-4-FCWAY vs. 3-cis-FCWAY with Disulfiram

[¹⁸F]FCWAY, incorporating trans-4-fluorocyclohexanecarboxylic acid, undergoes significant in vivo defluorination, releasing [¹⁸F]fluoride that accumulates in bone and skull—a phenomenon that degrades PET image quality and complicates quantification in regions adjacent to skull [1]. Among the four FCWAY stereoisomers evaluated (trans-4, cis-4, trans-3, cis-3), 3-cis-FCWAY demonstrated the slowest defluorination rate across rat, monkey, and human hepatocyte assays, making it the preferred scaffold when minimizing defluorination is the primary objective [2]. However, a single oral dose of disulfiram inhibited approximately 70% of [¹⁸F]FCWAY defluorination, increased plasma parent concentration, enhanced brain uptake, and substantially improved visualization of 5-HT₁A receptors in human brain [1]. For the trans-4-fluorocyclohexanecarboxylic acid metabolite itself ([¹⁸F]FC), rapid defluorination means that skull spillover accounts for 70–90% of measured brain radioactivity at 90 min post-injection [3].

Defluorination rank
Cross-study
trans-4-FCWAY shows significant defluorination; ~70% inhibition by disulfiram
Supports endpoint-review context for in vivo defluorination monitoring and pharmacological mitigation strategy.
Rat, monkey, human hepatocyte assays; human PET with disulfiram.
in vivo defluorination radiometabolite correction PET image quality

Stereochemical Purity: Liquid Crystal and PET Precursor Fidelity

Beyond PET imaging, the trans configuration of 4-fluorocyclohexanecarboxylic acid is structurally mandated for liquid crystal (LC) applications. The Merck patent DE19831712B4 explicitly specifies fluorocyclohexane derivatives bearing fluorine in the axial position, where the trans-1,4-cyclohexylene moiety provides the requisite rod-like, rigid mesogenic core geometry essential for nematic or smectic phase formation [1]. The cis isomer, by contrast, introduces a conformational kink that disrupts molecular packing and depresses the clearing point, making it unsuitable for display or optical device applications [1]. In the PET synthesis context, the Drug Synthesis Database entry for FCWAY documents that the precursor synthesis involves a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acids, from which the pure cis isomer is obtained by recrystallization and subsequently converted to the trans-4-fluorocyclohexanecarboxylic acid building block via stereospecific fluorination (DAST or nitrobenzenesulfonate displacement), underscoring that stereochemical purity is a non-trivial manufacturing challenge with direct impact on final radiotracer quality [2].

Stereochemical purity requirement
Class-level
Trans geometry required for mesogenic phase; cis contaminant disrupts packing
Supports stereochemical-control context for dual-use PET/liquid crystal procurement specification.
Merck patent family; FCWAY Drug Synthesis Database entry.
liquid crystal materials trans-decalin geometry stereochemical purity specification

trans-4-Fluorocyclohexanecarboxylic Acid: Key Procurement Scenarios


[¹⁸F]FCWAY Synthesis for 5-HT₁A Clinical PET Imaging

Clinical PET centers and radiopharmacy laboratories synthesizing [¹⁸F]FCWAY for human studies of panic disorder, major depressive disorder, temporal lobe epilepsy, or Alzheimer's disease require trans-4-fluorocyclohexanecarboxylic acid as the essential stereochemically defined precursor. The evidence demonstrates that only the trans isomer yields the high-affinity (Ki ≈ 1 nM), high-contrast (H/Cb−1 = 17.2) radioligand suitable for receptor density quantification, while the cis isomer produces a 7-fold weaker ligand (Ki ≈ 7 nM) that measures a different biological parameter [1][2]. The known brain penetration of the acid metabolite FC (V = 0.29 mL/mL) necessitates implementation of dual-input compartmental modeling with metabolite correction, which is only valid when the precursor's identity and purity are rigorously controlled [3].

Defluorination Mitigation with Disulfiram in FCWAY PET Studies

Research groups conducting [¹⁸F]FCWAY PET studies with disulfiram pre-treatment to inhibit defluorination (~70% reduction) depend on trans-4-fluorocyclohexanecarboxylic acid of verified stereochemical and chemical purity [1]. Because disulfiram does not fully eliminate defluorination, the residual [¹⁸F]fluoride signal and the brain-entering [¹⁸F]FC metabolite both require explicit correction; any cis-isomer contamination in the precursor would introduce an additional, unmodeled radiometabolite species with unknown brain kinetics, invalidating the compartmental model assumptions and biasing distribution volume estimates [2].

Fluorinated Liquid Crystal Development with Mesogenic Properties

Materials science laboratories developing fluorinated liquid crystal formulations for display technologies or optical devices utilize trans-4-fluorocyclohexanecarboxylic acid as a mesogenic building block wherein the trans-1,4-cyclohexylene geometry provides the linear, rigid core essential for nematic or smectic phase stability [1]. The cis isomer's bent geometry disrupts molecular packing and depresses the clearing temperature, making stereochemical purity a critical procurement specification for achieving target electro-optical performance parameters [1].

FCWAY Stereoisomer Pipeline: Receptor Density vs. Serotonin Measurement

Radiopharmaceutical development programs comparing 4-trans-FCWAY, 4-cis-FCWAY, 3-trans-FCWAY, and 3-cis-FCWAY as tools for distinct imaging applications—receptor density quantification (high affinity, high H/Cb ratio) vs. dynamic endogenous serotonin measurement (lower affinity, faster kinetics)—require access to all four stereochemically pure fluorocyclohexanecarboxylic acid isomers [1]. The evidence confirms that 4-trans-FCWAY provides the highest hippocampus-to-cerebellum ratio and is optimal for static receptor density measurements, while 3-cis-FCWAY shows the slowest defluorination and 4-cis-FCWAY offers intermediate affinity suitable for neurotransmitter competition studies [1][2]. Procuring trans-4-fluorocyclohexanecarboxylic acid with certified stereochemical purity is therefore essential for maintaining internal consistency within such a comparative tracer pipeline.

Application
Selection Property
Validation Focus
5-HT1A PET imaging research
Stereochemical-control context
Enantiomer-attribution review and metabolite-correction algorithm fidelity
Defluorination mitigation studies
Radiochemical purity and isomer identity
Compartmental model assumption verification and residual signal correction
Liquid crystal material development
Trans-decalin-type geometry
Mesophase stability and clearing point performance
Comparative tracer pipeline
Stereochemical purity certification
Consistency across 4-trans-FCWAY, 4-cis-FCWAY, and other isomer controls

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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